1-Chloro-2-isopropoxy-4-methylbenzene
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Overview
Description
1-Chloro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a methyl group. This compound is typically a colorless to pale yellow liquid with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-4-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-isopropoxy-4-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed:
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include dechlorinated compounds or reduced aromatic rings.
Scientific Research Applications
1-Chloro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-2-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile attacks the aromatic ring, followed by the elimination of the leaving group (chlorine) .
Comparison with Similar Compounds
1-Chloro-2-isopropyl-4-methylbenzene: Similar in structure but lacks the isopropoxy group.
2-Chloro-1-isopropyl-4-methylbenzene: Similar but with different substitution positions on the benzene ring.
Uniqueness: 1-Chloro-2-isopropoxy-4-methylbenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the isopropoxy group plays a crucial role in the desired chemical transformations .
Properties
IUPAC Name |
1-chloro-4-methyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDDSHXMLQUFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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